Glutathione Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRODHBGNBKZLE-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922674 | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-59-0, 118421-50-4 | |
| Record name | Glutathione monoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Cellular Interaction and Biotransformation of Glutathione Ethyl Ester
Cellular Uptake and Permeability Characteristics of Glutathione (B108866) Ethyl Ester
The primary advantage of Glutathione Ethyl Ester (GSH-EE) over its parent compound, Glutathione (GSH), lies in its enhanced ability to cross cell membranes. This characteristic is attributed to its increased lipophilicity conferred by the ethyl ester group. mdpi.com
Unlike GSH, which is not efficiently transported into most cells, GSH-EE readily permeates cellular membranes. nih.govpnas.org This transport is thought to occur via diffusion across the plasma membrane, driven by the concentration gradient. pnas.org Studies have shown that GSH-EE is effectively transported into a variety of cell types, including erythrocytes, lymphoid cells, fibroblasts, and various tissues in animal models such as the liver, kidney, spleen, pancreas, and heart. nih.govpnas.org The transport of GSH-EE into human erythrocytes has been observed to be a rapid process. nih.gov Furthermore, research on human cells, including erythrocytes, peripheral blood mononuclear cells, and fibroblasts, has demonstrated that glutathione diethyl ester is transported even more effectively than the monoethyl ester. nih.gov
The intracellular accumulation of GSH derived from GSH-EE is significant. For instance, incubation of human lymphoid cells with GSH-EE led to a substantial increase in intracellular GSH levels. pnas.org This efficient uptake and subsequent conversion to GSH allow for the replenishment and elevation of cellular GSH pools, which is crucial for protecting cells against various stressors. thomassci.commerckmillipore.com
Once inside the cell, this compound undergoes biotransformation to release free glutathione. This conversion is a critical step for its biological activity.
The primary mechanism of this transformation is enzymatic hydrolysis. Intracellular enzymes known as esterases cleave the ethyl ester bond, yielding native GSH and ethanol. mdpi.comthomassci.commerckmillipore.com This process is rapid and efficient, leading to a prompt increase in the intracellular concentration of GSH. lookchem.comnih.gov The release of GSH within the cell ensures its availability for its various physiological functions, including antioxidant defense and detoxification reactions. lookchem.com This direct intracellular delivery system bypasses the limitations of extracellular GSH administration and the energy-dependent de novo synthesis pathway. mdpi.com
Mechanisms of Membrane Transport and Intracellular Accumulation
Impact of this compound on Intracellular Glutathione Homeostasis
The administration of this compound (GSH-EE) directly influences the intricate balance of intracellular glutathione levels. By serving as a direct precursor, it can modulate the existing mechanisms that govern glutathione synthesis and maintenance.
The de novo synthesis of glutathione is a two-step, ATP-dependent process. mdpi.com The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), followed by the addition of glycine (B1666218) by glutathione synthetase (GS). mdpi.comunisi.it GSH-EE can influence this pathway by altering the cellular concentrations of its constituent amino acids and by potentially affecting the enzymes involved.
Supplementation with GSH-EE can indirectly impact GCL activity. By increasing intracellular GSH levels through hydrolysis, GSH-EE can contribute to the feedback inhibition of GCL. mdpi.com However, some studies suggest that GSH-EE supplementation can also lead to increased GCL activity. For example, in a mouse model of airway hyper-responsiveness, the GSH-EE treated group showed significantly higher γ-GCS (GCL) activity in lung tissue compared to the control group. amegroups.org This suggests a more complex regulatory interaction than simple feedback inhibition, possibly involving the upregulation of GCL gene expression as an adaptive response to cellular stress. oup.com
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Airway Hyper-responsiveness | Mouse Lung Tissue | GSH-EE group showed significantly higher γ-GCS activity compared to the control group. | amegroups.org |
| Myocardial Ischemia-Reperfusion Injury | GCLM Knockout Mice | GCLM+/+ mice showed upregulation of GCLM and GCLC mRNA and protein expression, and increased GCL activity after injury. | oup.com |
The availability of the amino acid cysteine is a rate-limiting factor in the de novo synthesis of glutathione. unisi.itunirioja.esmdpi.com The concentration of cysteine within the cell is typically well below the Michaelis constant (KM) of GCL for this substrate. unisi.it Therefore, strategies to increase intracellular cysteine levels are often employed to boost glutathione production. mdpi.com
| Compound | Primary Mechanism | Effect on Cysteine Availability | Reference |
|---|---|---|---|
| This compound (GSH-EE) | Direct delivery of GSH molecule | Can be partially hydrolyzed to increase cysteine levels | amegroups.orgresearchgate.net |
| N-acetylcysteine (NAC) | Provides cysteine for de novo synthesis | Directly increases intracellular cysteine | mdpi.com |
| Cysteine Ethyl Ester (CEE) | Provides cysteine for de novo synthesis | Directly increases intracellular cysteine | nih.govresearchgate.net |
Regulation of Glutamate-Cysteine Ligase Activity
Influence on the Cellular Glutathione Redox State (GSH/GSSG Ratio)
The intracellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox balance and is typically maintained at a high level (often >100:1) in healthy cells. unisi.itmdpi.com A decrease in this ratio signifies a shift towards an oxidative state. This compound (GSH-EE) has been shown to influence this ratio by increasing the intracellular pool of GSH.
In various experimental models, the administration of GSH-EE has demonstrated the ability to replenish depleted GSH levels. For instance, oral administration of GSH-EE to mice with chemically-induced GSH depletion led to an increase in cellular GSH content in the kidneys and liver. mdpi.comnih.gov This replenishment helps to maintain or restore the GSH/GSSG ratio, which is crucial for cell survival and function. mdpi.com However, the effectiveness of GSH-EE in raising GSH levels can be cell-type dependent, as some studies have not observed the same efficacy in endothelial cells. mdpi.comnih.gov
In a study involving exercise-induced oxidative stress in mice, those treated with GSH-EE showed a smaller exercise-induced decrease in kidney GSH levels and no significant change in the kidney's GSH/GSSG ratio compared to control groups. nih.gov This suggests that GSH-EE can help mitigate oxidative stress by preserving the reduced glutathione pool. Conversely, in the same study, GSH-EE treatment was associated with lower GSH concentration and a reduced GSH/GSSG ratio in quadriceps muscle. nih.gov
Interactions with Endogenous Antioxidant and Detoxification Systems
Participation in Reactive Oxygen and Nitrogen Species Scavenging
Glutathione is a major non-enzymatic antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cellular components from oxidative damage. mdpi.comacs.org By increasing intracellular GSH levels, this compound enhances the cell's capacity to neutralize these harmful reactive species. medchemexpress.comtargetmol.com
Studies have shown that GSH-EE can diminish the levels of both cytoplasmic and mitochondrial ROS. mdpi.com In models of oxidative stress, such as exposure to toxins or aging, GSH-EE has been shown to reduce intracellular ROS content. medchemexpress.comnih.gov For example, in aged bovine oocytes, treatment with GSH-EE reduced intracellular ROS levels, which is crucial for maintaining their developmental competence. medchemexpress.com Similarly, in cases of liver abnormalities in cattle, supplementing the in vitro maturation medium with GSH-EE helped to scavenge ROS by increasing intracellular GSH synthesis. nih.gov
The protective effects of GSH-EE are linked to its ability to bolster the cell's primary non-enzymatic defense against oxidative stress. mdpi.com The sulfhydryl group of the cysteine residue within the glutathione molecule, replenished by GSH-EE, is a potent reducing agent that can directly neutralize a variety of ROS and RNS. mdpi.comacs.org
Modulation of Glutathione Peroxidase and Glutathione Reductase Activities
The glutathione redox cycle involves the enzymes glutathione peroxidase (GPx) and glutathione reductase (GR). GPx catalyzes the reduction of hydrogen peroxide and organic peroxides using GSH as a reducing substrate, which in turn becomes oxidized to GSSG. mdpi.commdpi.com GR then regenerates GSH from GSSG, utilizing NADPH as a cofactor. unisi.itmdpi.com
Supplementation with this compound can indirectly influence the activity of these enzymes by increasing the availability of their substrate, GSH. In some studies, treatment with a related compound, gamma-glutamylcysteine (B196262) ethyl ester (GCEE), led to increased activity of glutathione reductase, suggesting an enhanced capacity to regenerate GSH and combat oxidative stress. mdpi.com However, the effect of GSH-EE on the expression and activity of these enzymes can be complex and context-dependent. For instance, in one study on vitrified bovine oocytes, the addition of GSH-EE to the maturation medium did not significantly alter the relative expression levels of GPX1. mdpi.com In contrast, another study on mice undergoing exercise showed no effect of GSH-EE treatment on the activities of gamma-glutamylcysteine synthetase in the liver and kidney. nih.gov
Some research indicates that under certain conditions of severe oxidative stress, the activity of GR can be inhibited. researchgate.net In such scenarios, the ability of GSH-EE to directly provide GSH becomes even more critical for maintaining the cellular redox state.
Role in Cellular Detoxification Processes and Xenobiotic Metabolism
Glutathione plays a central role in the detoxification of a wide array of xenobiotics (foreign compounds) and their reactive metabolites. mdpi.comresearchgate.net This process is primarily mediated by glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of the sulfhydryl group of GSH to electrophilic xenobiotics. mdpi.comnih.gov This conjugation reaction renders the xenobiotics more water-soluble and facilitates their excretion from the body. mdpi.com
By increasing the intracellular concentration of GSH, this compound supports these detoxification pathways. researchgate.net A higher availability of GSH ensures that the GST-mediated conjugation reactions can proceed efficiently, thereby protecting the cell from the toxic effects of xenobiotics and their electrophilic metabolites. This is particularly important in tissues like the liver, which is a primary site of xenobiotic metabolism. nih.gov
The use of GSH-EE as a trapping agent in analytical studies further highlights its role in xenobiotic metabolism. In these applications, GSH-EE is used to stabilize and identify reactive metabolites formed during the metabolism of foreign compounds. researchgate.net
Molecular and Cellular Signaling Pathway Modulation by this compound Metabolites
The metabolites of this compound, primarily glutathione itself, can modulate various molecular and cellular signaling pathways, many of which are redox-sensitive. The cellular redox environment, heavily influenced by the GSH/GSSG ratio, can affect the activity of transcription factors and protein kinases involved in cell proliferation, differentiation, and apoptosis. aacrjournals.orgnih.gov
One key pathway influenced by GSH levels is the activator protein-1 (AP-1) signaling pathway. In some leukemia cell lines, the addition of GSH-EE was shown to restore the levels and phosphorylation of the AP-1 family protein c-Jun, which was associated with the restoration of cell differentiation responses. mdpi.com This suggests that GSH can act as a positive regulator of AP-1. mdpi.com
Furthermore, GSH levels have been linked to the Wnt/β-catenin signaling pathway. In a study on lens epithelial cells, depletion of GSH triggered this pathway, leading to an epithelial-mesenchymal transition (EMT), a process implicated in cataract formation. nih.gov Importantly, treatment with GSH-EE was able to significantly attenuate this EMT signaling. nih.gov
Preclinical Research Applications and Therapeutic Potential of Glutathione Ethyl Ester
Research in Oxidative Stress-Related Pathophysiologies
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a wide range of diseases. GEE's ability to boost intracellular GSH levels makes it a significant subject of research in mitigating oxidative damage.
Attenuation of Oxidative Damage in Diverse Cellular Models
GEE has demonstrated protective effects against oxidative damage in various cellular models. In human brain microvascular endothelial cells, GEE treatment significantly reduced ROS formation, restored GSH levels that were depleted by hydrogen peroxide (H₂O₂), and decreased cell death. nih.govnih.gov Furthermore, GEE was shown to ameliorate mitochondrial dysfunction and subsequent cell death in these cells when subjected to oxygen-glucose deprivation, a model for ischemic injury. nih.govnih.gov
In primary human astrocytes, γ-glutamylcysteine (GGC), a precursor to GSH, was shown to decrease apoptosis, oxidative stress, and inflammation, protecting the cells from oligomeric Aβ40-mediated cytotoxicity. frontiersin.org Similarly, in a model of acute lung injury, pretreatment with GEE prevented the increase in hydrogen peroxide and protein nitration levels in the lung tissue of mice exposed to lipopolysaccharide (LPS). frontiersin.org
| Cellular Model | Stressor | Key Findings with GEE/Precursor Treatment |
| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Reduced ROS formation, restored GSH levels, decreased cell death. nih.govnih.gov |
| Human Brain Microvascular Endothelial Cells | Oxygen-Glucose Deprivation | Ameliorated mitochondrial dysfunction, decreased cell death. nih.govnih.gov |
| Primary Human Astrocytes | Oligomeric Aβ40 | Decreased apoptosis, oxidative stress, and inflammation. frontiersin.org |
| Mouse Lung Tissue | Lipopolysaccharide (LPS) | Prevented increases in hydrogen peroxide and protein nitration. frontiersin.org |
Mitigation of Oxidative Stress in Various Animal Models
The protective effects of GEE and its precursors have also been observed in several animal models of diseases characterized by oxidative stress. In a mouse model of Alzheimer's disease, GEE administration recovered mitochondrial GSH levels and reduced protein carbonyl content in the brain. researchgate.net In a rat model of adriamycin-induced chemobrain, γ-glutamylcysteine ethyl ester (GCEE) significantly decreased protein oxidation and lipid peroxidation in the brain. researchgate.net
Furthermore, in a mouse model of asthma, GEE supplementation was found to prevent airway hyper-responsiveness by increasing thiol levels in lung tissues. amegroups.org In a murine model of pancreatic islet transplantation, GEE supplementation during islet isolation decreased ROS content, leading to reduced apoptosis and improved islet viability. plos.org
| Animal Model | Condition | Key Findings with GEE/Precursor Treatment |
| Mouse Model of Alzheimer's Disease | Alzheimer's Disease | Recovered mitochondrial GSH, reduced protein carbonyl content. researchgate.net |
| Rat Model of "Chemobrain" | Adriamycin-induced toxicity | Decreased protein oxidation and lipid peroxidation. researchgate.net |
| Mouse Model of Asthma | Asthma | Prevented airway hyper-responsiveness, increased lung thiol levels. amegroups.org |
| Murine Model of Pancreatic Islet Transplantation | Islet Isolation | Decreased ROS content, reduced apoptosis, improved islet viability. plos.org |
Neuroprotective Research Investigations
The ability of GEE to cross the blood-brain barrier has made it a focal point of neuroprotective research, especially in the context of traumatic brain injury (TBI) and ischemic stroke.
Studies in Traumatic Brain Injury Models
TBI leads to a cascade of secondary injuries, including significant oxidative stress. nih.gov Research has explored the potential of GEE and its precursors to mitigate this damage.
Ischemia, or restricted blood flow, is a critical component of the damage caused by TBI. Studies have shown that prolonged ischemia leads to the depletion of endogenous antioxidants like GSH in cerebral capillary endothelial cells. google.com Research using a human brain microvascular endothelial cell line demonstrated that GCEE protects these cells against oxidative injury induced by H₂O₂ and cell death following oxygen-glucose deprivation. nih.govnih.gov The protective mechanism involves the reduction of ROS, restoration of GSH levels, and amelioration of mitochondrial dysfunction. nih.govnih.gov
The blood-brain barrier (BBB) is crucial for maintaining the brain's microenvironment. Following TBI, the BBB can become compromised, leading to further damage. In a mouse model of TBI, post-trauma administration of GCEE was found to decrease acute BBB permeability. nih.govnih.govdu.edu This suggests that the beneficial effects of GCEE on cerebral endothelial cells contribute to maintaining BBB integrity after injury. nih.govnih.gov
| TBI Research Area | Model | Key Findings with GEE/Precursor Treatment |
| Protection of Cerebral Endothelial Cells | Human brain microvascular endothelial cell line | Protected against oxidative injury and cell death, restored GSH, ameliorated mitochondrial dysfunction. nih.govnih.gov |
| Blood-Brain Barrier Permeability | Mouse model of TBI | Decreased acute blood-brain barrier permeability. nih.govnih.govdu.edu |
Modulation of Glutathione-Related Enzymatic Activities in Brain Tissue
Glutathione (B108866) ethyl ester (GSH-EE) and its precursors have been investigated for their capacity to modulate the activity of crucial enzymes within the glutathione antioxidant system in brain tissue, particularly under conditions of oxidative stress. Research in models of traumatic brain injury (TBI) and chemotherapy-induced neurotoxicity demonstrates that administration of glutathione precursors can influence the activity of enzymes such as glutathione S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPx). mdpi.comnih.gov
In a model of adriamycin-induced oxidative stress, a significant decrease in the activity of brain GST was observed. nih.gov However, prior administration of γ-glutamylcysteine ethyl ester (GCEE), a precursor to glutathione, resulted in an increased activity of GST compared to the adriamycin-only group. nih.gov In a separate model of moderate TBI in rats, administration of GCEE led to an increase in the activity of glutathione reductase, an enzyme essential for recycling oxidized glutathione (GSSG) back to its reduced, active form (GSH). mdpi.comnih.gov Studies have also noted that under certain oxidative conditions, GPx activity may increase while GR activity decreases; restoring glutathione levels can help normalize this balance. researchgate.net Furthermore, GCEE has been shown to protect the activity of glutamine synthetase, an enzyme highly sensitive to oxidative damage, from inactivation by peroxynitrite. psu.edu
Table 1: Effects of Glutathione Precursors on Brain Enzyme Activity in Preclinical Models
| Model System | Compound | Enzyme | Observed Effect | Reference |
|---|---|---|---|---|
| Adriamycin-Induced Oxidative Stress (Mice) | γ-Glutamylcysteine Ethyl Ester (GCEE) | Glutathione S-Transferase (GST) | Increased enzyme activity compared to the adriamycin-only group. | nih.gov |
| Traumatic Brain Injury (Rats) | γ-Glutamylcysteine Ethyl Ester (GCEE) | Glutathione Reductase (GR) | Increased enzyme activity, supporting antioxidant defense. | mdpi.com |
| Peroxynitrite-Induced Oxidative Stress (Gerbils) | γ-Glutamylcysteine Ethyl Ester (GCEE) | Glutamine Synthetase (GS) | Protected against loss of enzyme activity. | psu.edu |
Research in Neurodegenerative Disease Models
A critical area of research is the ability of GSH-EE to replenish glutathione levels specifically within mitochondria, as this subcellular pool is vital for protecting against oxidative damage and regulating cell death pathways. nih.govmdpi.com Mitochondria cannot synthesize their own glutathione; it must be imported from the cytosol. core.ac.uk Studies using models relevant to Alzheimer's disease (AD) have shown that conditions of high cholesterol or exposure to amyloid-beta (Aβ) can lead to a selective depletion of mitochondrial GSH (mGSH) in brain cells. nih.govnih.gov
Treatment with GSH-EE has been demonstrated to effectively cross cellular and mitochondrial membranes to restore these depleted mGSH levels. nih.govnih.gov In transgenic mouse models of AD that exhibit mitochondrial cholesterol accumulation, treatment with GSH-EE successfully recovered mGSH levels. nih.govresearchgate.net This replenishment of the mitochondrial antioxidant pool is considered a key mechanism for the neuroprotective effects observed in these models, preventing downstream consequences of mGSH depletion such as enhanced oxidative stress and neuronal damage. core.ac.uknih.gov
Table 2: Effect of GSH-EE on Mitochondrial Glutathione in Neurodegenerative Models
| Model System | Key Feature | Observed Effect of GSH-EE | Reference |
|---|---|---|---|
| Transgenic mice with Aβ infusion and high mitochondrial cholesterol | Depletion of mitochondrial GSH (mGSH) | Prevented neuroinflammation and neuronal damage by recovering mGSH levels. | nih.gov |
| APP/PS1/SREBP-2 transgenic mice (AD model) | Accelerated Aβ accumulation and tau pathology | Restored mitochondrial GSH levels. | researchgate.net |
| Rat brain model of stroke | Selective loss of mGSH | Repletion of mGSH with GSH-ester resulted in a reduced infarct volume. | nih.gov |
Building on its ability to restore mitochondrial function and reduce oxidative stress, GSH-EE has been investigated for its potential to interfere with the core pathological hallmarks of Alzheimer's disease: the aggregation of amyloid-beta (Aβ) and tau proteins. nih.gov Oxidative stress is known to exacerbate both Aβ accumulation and tau hyperphosphorylation. researchgate.net
In a complex transgenic mouse model of AD (APP/PS1/SREBP-2 mice), which displays enhanced Aβ accumulation and subsequent tau pathology, treatment with GSH-EE was shown to prevent these outcomes. nih.govresearchgate.net Specifically, research demonstrated that GSH-EE administration led to decreased levels of sarkosyl-insoluble tau, a marker for tau aggregation. researchgate.net Furthermore, the treatment was able to prevent the synaptic degeneration observed in these mice, suggesting a functional benefit derived from mitigating the toxic proteinopathies. researchgate.net These findings indicate that by targeting cholesterol-induced mitochondrial oxidative stress, GSH-EE can interrupt the cascade that leads to the aggregation of key pathological proteins in neurodegeneration. nih.govresearchgate.net
Table 3: Effects of GSH-EE on Pathological Protein Aggregation in an AD Mouse Model
| Model System | Pathological Marker | Observed Effect of GSH-EE Treatment | Reference |
|---|---|---|---|
| APP/PS1/SREBP-2 Transgenic Mice | Amyloid-beta (Aβ) accumulation | Prevented enhanced Aβ accumulation. | nih.gov |
| Tau pathology (Sarkosyl-insoluble tau) | Decreased levels of aggregated tau. | researchgate.net | |
| Synaptic degeneration (Synaptophysin levels) | Prevented the loss of synapses. | researchgate.net |
Effects on Mitochondrial Glutathione Levels in Brain Cells
Investigations in Spinal Cord Injury Models
The application of GSH-EE in preclinical models of spinal cord injury (SCI) has focused on its neuroprotective properties, particularly its ability to mitigate secondary injury cascades involving oxidative stress. nih.govnih.gov Following a primary mechanical trauma to the spinal cord, a wave of secondary damage occurs, driven in part by free radicals and lipid peroxidation, leading to further neuronal loss and functional deficits. nih.govoup.com
In a rat model of spinal cord contusion, systemic administration of GSH-EE was found to significantly improve motor function recovery compared to both a vehicle control and the standard-of-care steroid, methylprednisolone. nih.gov This functional improvement was quantified using the Basso-Beattie-Bresnahan (BBB) locomotor rating scale. nih.gov In addition to better functional outcomes, the GSH-EE treated group showed significantly higher survival of red nucleus neurons, which are crucial for motor control. nih.gov Another key finding was that GSH-EE helped to stabilize spinal cord blood flow after injury, in contrast to the significant fluctuations observed in vehicle and methylprednisolone-treated groups. nih.gov
Table 4: Neuroprotective Effects of GSH-EE in a Rat Spinal Cord Injury Model
| Parameter | Vehicle Group | Methylprednisolone Group | GSH-EE Group | Reference |
|---|---|---|---|---|
| Motor Function (BBB Score at 8 weeks) | 9.4 ± 0.7 | 9.3 ± 0.6 | 11.2 ± 0.6 | nih.gov |
| Surviving Red Nuclei Neurons (count) | 46 ± 16.4 | 53 ± 14.7 | 158 ± 9.3 | nih.gov |
| Spinal Cord Blood Flow (change from baseline) | Fell ~20% below baseline | Increased ~12% above baseline | Stabilized within 5% of baseline | nih.gov |
Anti-Inflammatory Research Applications
Studies in Models of Acute Lung Injury and Airway Hyper-responsiveness
Glutathione ethyl ester has been evaluated for its therapeutic potential in inflammatory lung conditions, specifically in animal models of acute lung injury (ALI) and asthma-related airway hyper-responsiveness (AHR). amegroups.orgnih.govnih.gov Oxidative stress is a key pathogenic factor in both conditions, contributing to inflammation, tissue damage, and loss of function. amegroups.orgnih.gov
In mouse models of asthma, where animals are sensitized to an allergen like ovalbumin, GSH-EE supplementation was shown to prevent the onset of AHR. amegroups.orgnih.gov This protective effect was associated with the replenishment of thiol levels in the lung tissue, which were depleted during the allergic reaction. amegroups.orgnih.gov One study reported that thiol content in the lungs of GSH-EE treated mice was enhanced by approximately 45% compared to controls. nih.gov The beneficial effects were also linked to an improvement in the activity of γ-glutamylcysteine synthetase, a key enzyme for glutathione synthesis. amegroups.orgnih.gov
In models of ALI induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, GSH-EE demonstrated significant protective effects. nih.govnih.govfrontiersin.org LPS administration causes a depletion of glutathione, leading to increased oxidative stress, mitochondrial dysfunction, and apoptosis in lung tissue. nih.govnih.gov Pre-treatment with GSH-EE prevented the LPS-induced increase in hydrogen peroxide and protein nitration, preserved mitochondrial function (as indicated by stabilized ATP levels and lactate/pyruvate ratios), and blocked the activation of apoptotic pathways. nih.govfrontiersin.org
Table 5: Effects of GSH-EE in Preclinical Lung Injury Models
| Model | Parameter | Observed Effect of GSH-EE | Reference |
|---|---|---|---|
| Airway Hyper-responsiveness (Asthma model, mice) | Airway Responsiveness | Significantly attenuated AHR after allergen challenge. | nih.gov |
| Lung Thiol Content | Enhanced thiol levels by approx. 45% at 2 and 6 hours post-challenge. | nih.gov | |
| Acute Lung Injury (LPS-induced, mice) | Oxidative Stress (Hydrogen Peroxide) | Prevented the increase in hydrogen peroxide levels. | nih.govfrontiersin.org |
| Mitochondrial Function (ATP levels) | Preserved ATP generation, preventing a decrease seen with LPS alone. | nih.govfrontiersin.org | |
| Apoptosis (Caspase 3 activation) | Prevented the activation of caspase 3. | nih.gov |
Modulation of Pro-inflammatory Cytokine and Chemokine Synthesis
Beyond limiting cell infiltration, this compound influences the underlying molecular signaling of inflammation by modulating the synthesis of pro-inflammatory cytokines and chemokines. In a mouse model of asthma, GSH-EE treatment was found to decrease the synthesis of cytokines induced by ovalbumin. amegroups.org In human epithelial lung cystic fibrosis cells (IB3-1), GSH-EE has been observed to decrease the secretion of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, that is induced by tumor necrosis factor-alpha (TNF-α). caymanchem.combiocompare.com Research in RAW 264.7 murine macrophage cell lines stimulated with LPS showed that a derivative of GSH could significantly abrogate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.org This modulation is linked to the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammatory gene transcription. nih.govfrontiersin.org The ability of GSH-EE and its derivatives to impede the decrement of cellular GSH levels appears to be crucial for inhibiting the NF-κB-mediated expression of these inflammatory mediators. frontiersin.org
Impact on Inflammatory Responses in Macrophage Cell Lines
The impact of this compound on inflammatory responses has been extensively studied in macrophage cell lines, which are pivotal cells in the innate immune response. In the murine macrophage-like cell line RAW 264.7, depleting GSH can inhibit nitric oxide (NO) production, while the GSH precursor GSH-EE can restore it, suggesting a critical role for GSH in macrophage effector functions. nih.gov Studies using these cells have shown that while LPS stimulation can increase pro-inflammatory cytokine production (like IL-1β, IL-6, and TNF-α) and concurrently decrease GSH levels, treatment with a cell-permeable GSH derivative can prevent this cytokine surge. frontiersin.org This effect is mediated through the inhibition of NF-κB activation. frontiersin.org Interestingly, the role of GSH can be complex; some studies suggest that while GSH depletion can suppress certain innate macrophage responses, elevating GSH levels with GSH-EE can slightly enhance the production of mediators like IL-12p40 in response to LPS. researchgate.net Furthermore, the anti-inflammatory effects of certain compounds in RAW 264.7 cells can be partially reversed by treatment with GSH-EE, indicating that the cellular redox balance maintained by GSH is a critical regulator of macrophage inflammatory signaling. researchgate.net
Research in Mitochondrial Dysfunction and Bioenergetics
Improvement of Mitochondrial Complex I Function and Membrane Potential
This compound has been identified as a key agent in preserving mitochondrial integrity, specifically by improving the function of Mitochondrial Complex I (NADH dehydrogenase) and maintaining the mitochondrial membrane potential (Δψm). caymanchem.comoup.com In models of cystic fibrosis using human bronchial epithelial cells (IB3-1), a significant decrease in Complex I activity was observed, which was associated with an altered mitochondrial membrane potential. oup.com Treatment with GSH-EE successfully reversed this Complex I inhibition and attenuated the depolarization of the mitochondrial membrane. caymanchem.comoup.com This restoration is linked to the ability of GSH-EE to significantly enhance mitochondrial GSH levels. oup.com Similarly, in a mouse model of transient focal cerebral ischemia, the administration of GSH-EE at the onset of reperfusion prevented the decline in Complex I activity. ahajournals.orgmitolab.orgnih.gov This protective effect is attributed to preventing the reversible oxidative modification of critical thiol residues on the enzyme during the oxidative stress induced by ischemia/reperfusion. ahajournals.orgmitolab.org
Preservation of Mitochondrial ATP Generation Capacity
A direct consequence of improved mitochondrial function is the preservation of energy production. Research has shown that this compound plays a crucial role in maintaining the capacity for mitochondrial ATP generation, particularly under cellular stress. frontiersin.orgfrontiersin.org In a mouse model of acute lung injury induced by LPS, a significant decrease in lung ATP levels was observed, indicative of mitochondrial dysfunction. frontiersin.orgfrontiersin.org Pre-treatment with GSH-EE prevented this LPS-mediated decrease in ATP, preserving mitochondrial function. frontiersin.orgfrontiersin.org This preservation of ATP generation is linked to the maintenance of mitochondrial antioxidant enzymes and the prevention of an increase in the lactate/pyruvate ratio, which signals a switch away from efficient aerobic respiration. frontiersin.org The capacity of mitochondria to generate ATP is fundamentally dependent on a glutathione-dependent antioxidant system that protects the respiratory complexes. scirp.org Studies have shown that supplementing with GSH-EE can improve the cryotolerance of oocytes by preventing the loss of mitochondrial function and subsequent ATP depletion. mdpi.com
Research in Cancer Biology
In the field of cancer biology, this compound is investigated for its diverse roles, which can range from protecting normal cells to modulating cancer cell-specific vulnerabilities. One area of research involves its ability to protect healthy cells from the damaging effects of cancer treatments. For instance, GSH-EE was found to increase the viability of irradiated human lymphoid cells. caymanchem.com Conversely, it has also been studied for its potential to exploit cancer cell metabolism. In several pancreatic cancer cell lines (PANC-1, AsPC-1, BxPC-3, and S2-013) that were deficient in cystine, GSH-EE was shown to decrease lipid oxidation and induce ferroptosis, a specific form of iron-dependent cell death. caymanchem.combiocompare.com Furthermore, glutathione metabolism is a key determinant of therapeutic efficacy, as increased GSH levels in cancer cells are often associated with resistance to chemotherapy and radiation. mdpi.com Therefore, modulating GSH levels is a strategy of interest. mdpi.comaacrjournals.org Another application is in the development of diagnostic tools. A derivative of glutathione monoethyl ester, DT(GSHMe)2, has been designed as a probe for PET/SPECT imaging to target tumors that overexpress Gamma-Glutamyl Transferase (GGT), an enzyme that can metabolize GSH-EE. plos.org
Data Tables
Table 1: Effects of this compound on Inflammatory Markers
| Model System | Inflammatory Stimulus | Key Finding | Reference |
|---|---|---|---|
| Mouse Model | Ovalbumin (Asthma) | Decreased inflammatory cell infiltration and cytokine synthesis. | amegroups.org |
| IB3-1 Lung Cells | Tumor Necrosis Factor-α | Decreased TNF-α-induced IL-8 secretion. | caymanchem.com |
| Mouse Model | Lipopolysaccharide (ALI) | Preserved mitochondrial function and prevented endothelial apoptosis. | frontiersin.org |
Table 2: Effects of this compound on Mitochondrial Parameters
| Model System | Condition | Key Finding | Reference |
|---|---|---|---|
| IB3-1 & C38 Lung Cells | Cystic Fibrosis Model | Increased mitochondrial Complex I function and reduced depolarization of mitochondrial membrane potential. | caymanchem.com |
| Mouse Model | Cerebral Ischemia/Reperfusion | Prevented the decline of Complex I activity and improved mitochondrial respiration. | ahajournals.orgnih.gov |
| Mouse Model | Lipopolysaccharide (ALI) | Preserved mitochondrial ATP generation capacity. | frontiersin.orgfrontiersin.org |
Studies on Ferroptosis Modulation in Pancreatic Cancer Cell Models
Ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS), has emerged as a critical area of investigation in pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) cells exhibit a heightened dependence on the import of cystine, a precursor for the synthesis of glutathione (GSH), to counteract the increased production of ROS associated with oncogenic KRAS mutations. nih.gov
Research has demonstrated that depleting cysteine in human PDAC cell lines leads to a rapid reduction in GSH levels. nih.gov In this context, this compound (GSH-EE) has been shown to be a crucial intervention. Co-treatment with GSH-EE effectively prevents lipid oxidation and subsequent ferroptosis in various cystine-deficient pancreatic cancer cell lines, including PANC-1, AsPC-1, BxPC-3, and S2-013. caymanchem.comnih.gov These findings underscore the critical role of the cysteine-GSH axis in protecting pancreatic cancer cells from ferroptosis. nih.gov
Further studies have explored the interplay between metabolic pathways and ferroptosis. Inhibition of cytosolic aspartate aminotransaminase (GOT1), a key enzyme in a pathway that helps maintain redox balance, renders pancreatic cancer cells vulnerable to ferroptosis. researchgate.net This vulnerability can be reversed by supplementing the cells with exogenous cysteine or cell-permeable GSH sources like GSH-EE, highlighting the essential role of cystine import and GSH synthesis in mitigating redox stress following GOT1 inhibition. researchgate.net
Table 1: Effect of this compound on Pancreatic Cancer Cell Models
| Cell Line | Condition | Effect of GSH-EE | Reference |
|---|---|---|---|
| PANC-1, AsPC-1, BxPC-3, S2-013 | Cystine-deficient | Decreases lipid oxidation and ferroptosis | caymanchem.com |
| Human PDAC cell lines | Cysteine depletion | Prevents lipid oxidation and ferroptosis | nih.gov |
| Pa-Tu-8902 (GOT1 knockdown) | GOT1 inhibition | Reverses potentiation of cell death by erastin/IKE | researchgate.net |
Radioprotective Effects in Irradiated Cellular Models
The potential of this compound (GSH-EE) as a radioprotective agent has been investigated in cellular models. Early studies revealed that GSH-EE is readily transported into human lymphoid cells and fibroblasts, where it is hydrolyzed, leading to a significant increase in intracellular glutathione levels. nih.gov
In one key study, GSH-EE was found to offer complete protection to human lymphoid cells of the CEM line against the lethal effects of irradiation when administered before exposure. nih.gov Partial protection was also observed when the ester was added after irradiation, suggesting a role for GSH in cellular repair processes. nih.gov Further research has confirmed that GSH-EE increases the viability of irradiated human lymphoid cells. caymanchem.com
Topical application of GSH-EE has also been shown to increase epidermal GSH levels in mice, providing dose-dependent protection against UVB-radiation-induced suppression of contact hypersensitivity. nih.gov The highest dose tested offered significant protection against both local and systemic immunosuppression. nih.gov These findings suggest that the protective effect may be mediated through the inhibition of cis-urocanic acid action. nih.gov
Research in Other Organ Systems and Pathological Conditions
Pancreatic Islet Viability and Transplantation Research
The success of pancreatic islet transplantation for the treatment of type 1 diabetes is often hampered by cell damage and loss during the isolation process and shortly after transplantation, largely due to increased reactive oxygen species (ROS). nih.govnih.govmdpi.comupenn.edufrontiersin.org Supplementation with this compound (GSH-EE) during islet isolation has been shown to be a promising intervention to improve islet viability. plos.orgnih.govnih.gov
Similar beneficial effects have been observed in human islets. When cultured human islets were supplemented with 20 mM GSH-EE for 24 hours, there was a significant reduction in the rate of apoptosis compared to untreated islets. nih.govnih.gov These findings suggest that GSH-EE supplementation could be a valuable strategy to enhance the viability of isolated islets both during the isolation procedure and in culture before they are transplanted. plos.orgnih.govnih.gov
Table 2: Impact of GSH-EE on Pancreatic Islet Viability
| Model System | Key Findings | Reference |
|---|---|---|
| Murine marginal islet mass model | Decreased ROS, reduced apoptosis, maintained viability, improved transplant outcomes. | nih.govnih.gov |
| Cultured human islets | Significantly reduced apoptosis rate with 20 mM GSH-EE supplementation. | nih.govnih.gov |
Oocyte Protection Against Vitrification-Induced Oxidative Stress
Vitrification, a cryopreservation technique, is known to induce oxidative stress in oocytes, which can compromise their developmental potential. mdpi.comoup.comnih.gov Research has focused on the use of this compound (GSH-EE) as a protective agent during this process.
Studies in bovine oocytes have shown that adding GSH-EE to the in vitro maturation (IVM) medium before vitrification helps to improve their resilience. mdpi.comnih.gov This pretreatment preserves the normal distribution of mitochondria, reduces the levels of both cytoplasmic and mitochondrial reactive oxygen species (ROS), and leads to embryo development rates that are similar to those of fresh, non-vitrified oocytes. mdpi.comresearchgate.net While not always showing a statistically significant difference in blastocyst rates compared to control vitrified oocytes, the developmental progression of embryos from GSH-EE treated oocytes often mirrors that of non-vitrified ones. mdpi.com
In mouse models, preincubation with GSH-EE before vitrification has been shown to improve the developmental competence of oocytes. oup.comnih.gov This includes better fertilization rates, higher rates of development to the blastocyst stage, and improved spindle morphology. oup.comnih.gov The addition of GSH-EE helps to regulate the intracellular redox state and supports a more rapid recovery of the spindle and chromosome alignment after the vitrification and warming process. oup.com
Table 3: Effects of GSH-EE on Vitrified Oocytes
| Oocyte Model | GSH-EE Treatment | Observed Effects | Reference |
|---|---|---|---|
| Bovine | Added to IVM medium before vitrification | Preserved mitochondrial distribution, diminished ROS, improved embryo development. | mdpi.comnih.govresearchgate.net |
| Mouse | Preincubation before vitrification | Improved fertilization and blastocyst rates, supported redox regulation, enhanced spindle recovery. | oup.comnih.gov |
Investigations in Ocular Health, including Diabetic Cataract Models
Glutathione (GSH) is a critical antioxidant in the lens, and its depletion is associated with the development of cataracts, particularly diabetic cataracts. nih.govmdpi.commdpi.comyale.eduarvojournals.org Since GSH itself is not effectively transported into cells, research has explored the use of its more permeable derivative, this compound (GSH-EE), as a potential therapeutic agent. nih.gov
In streptozotocin (B1681764) (STZ)-induced diabetic rat models, the use of GSH-EE eye drops has been shown to inhibit the progression of diabetic cataracts, especially in the earlier stages. nih.govresearchgate.net The mechanism is thought to involve GSH-EE acting as a precursor for GSH biosynthesis within the lens cells and protecting sulfhydryl groups from oxidation, thereby helping to maintain lens transparency and function. nih.govresearchgate.net While effective at delaying the onset, these eye drops were noted to be less effective in preventing progression or reversing opacity in advanced stages of the disease. mdpi.com
The protective effects of GSH esters have also been demonstrated in other cataract models. For instance, a glutathione ester was found to prevent cataracts induced by buthionine sulfoximine (B86345), a substance that inhibits GSH synthesis. nih.gov Furthermore, GSH-EE has been used in in vivo studies to increase the access of the antioxidant to the anterior chamber of the eye, where it can influence intraocular pressure. mdpi.com
Studies on Skin Pigmentation Regulation and Melanogenesis
The role of glutathione (GSH) in skin pigmentation is linked to its ability to influence the melanogenesis pathway, particularly the switch from the production of brown-black eumelanin (B1172464) to yellow-red pheomelanin. nih.govdovepress.comnih.gov While GSH itself has been investigated for its skin-whitening effects, its direct efficacy is debated. nih.govresearchgate.net
In vitro studies using various cell lines (Melan-A, Mel-Ab, and B16F10) have shown that while GSH itself has no inhibitory effect on melanin (B1238610) production or intracellular tyrosinase activity, its derivative, Glutathione Monoethyl Ester (GSH-MEE), significantly reduces both. nih.govresearchgate.netnih.govmdpi.com GSH-MEE does not appear to alter the expression of key melanogenesis-associated proteins like MITF, tyrosinase, TRP-1, and TRP-2. nih.govresearchgate.netnih.gov Instead, it is suggested to increase the ratio of pheomelanin to eumelanin. nih.govresearchgate.netmdpi.com
These findings suggest that the esterified form of GSH is more effective at influencing melanogenesis at the cellular level. nih.govdovepress.comresearchgate.net This has led to the proposal that GSH-MEE could be a potential agent for addressing hyperpigmentation skin disorders. nih.govresearchgate.netnih.gov
Antiplasmodial Activity Investigations in Parasitic Models
This compound (GSH-OEt), a cell-permeable derivative of glutathione (GSH), has been utilized in preclinical parasitology research primarily as a tool to investigate the role of glutathione in the survival and drug-resistance mechanisms of Plasmodium species, the causative agents of malaria. Rather than being investigated as a primary antiplasmodial agent, its utility lies in its ability to modulate intracellular GSH levels, thereby helping to elucidate the redox biology of the parasite and the mode of action of certain antimalarial compounds.
The malaria parasite, particularly during its intraerythrocytic stages, experiences significant oxidative stress. To counteract this, the parasite relies heavily on its glutathione-dependent antioxidant system. mdpi.com Consequently, the depletion of intracellular GSH has been identified as a viable strategy for antimalarial chemotherapy. researchgate.netnih.gov In this context, GSH-OEt serves as a critical experimental compound to artificially replenish intracellular GSH levels, allowing researchers to study the effects of GSH depletion and its role in parasite viability.
One of the key applications of GSH-OEt in parasitic models is to counteract the effects of compounds that inhibit GSH synthesis. For instance, buthionine sulfoximine (BSO) is a potent inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the de novo synthesis of GSH. Treatment of Plasmodium falciparum cultures with BSO leads to GSH depletion and subsequent parasite death, with a reported 50% inhibitory concentration (IC₅₀) of 73 µM. researchgate.netnih.gov Crucially, the plasmodicidal effect of BSO can be nullified by supplementing the culture medium with GSH-OEt, which is readily taken up by the cells and hydrolyzed to release GSH, thus rescuing the parasites. researchgate.netnih.gov This demonstrates the essentiality of GSH for the parasite's survival and validates the GSH synthesis pathway as a potential drug target.
Furthermore, GSH-OEt has been instrumental in studying the mechanism of action of certain antimalarial compounds that are thought to function by inducing oxidative stress. Ellagic acid, a polyphenol with known antiplasmodial properties, is one such compound. Research has shown that the antiplasmodial activity of ellagic acid against the FcM29 strain of P. falciparum is significantly inhibited by the presence of antioxidants, including GSH-OEt. figshare.comresearchgate.netplos.org This finding suggests that the efficacy of ellagic acid is, at least in part, dependent on its ability to induce an oxidative environment within the parasite, a condition that is reversed by the antioxidant properties of GSH-OEt.
The table below presents data from a study investigating the inhibitory effect of various antioxidants, including this compound, on the antiplasmodial activity of ellagic acid.
Table 1: Inhibition of Ellagic Acid Antiplasmodial Activity by Antioxidants on Plasmodium falciparum (FcM29 strain)
| Compound | IC₅₀ (nM) |
|---|---|
| Ellagic Acid | 6.6 ± 0.9 |
| Ellagic Acid + Ascorbic Acid (113 µM) | 14.3 ± 1.5 |
| Ellagic Acid + N-acetyl-L-cysteine (857 µM) | 15.6 ± 1.2 |
| Ellagic Acid + this compound (661 µM) | 11.3 ± 1.1* |
These investigations underscore the importance of the parasite's redox balance and highlight how manipulating intracellular GSH levels can impact the efficacy of potential antimalarial drugs. While this compound itself does not appear to possess direct, potent antiplasmodial properties, its role in preclinical research is invaluable for validating new drug targets within the glutathione metabolic pathway and for deciphering the mechanisms of action of novel and existing antimalarial compounds.
Methodological Approaches in Glutathione Ethyl Ester Research
In Vitro Experimental Model Systems
The selection of an appropriate immortalized cell line is a critical first step in designing in vitro studies of GSH-EE. The choice of cell line is often dictated by the specific research question. For instance, studies focusing on the role of GSH-EE in neuroprotection might utilize neuronal cell lines, while research into its effects on liver detoxification would employ hepatocyte-derived cell lines.
Commonly used immortalized cell lines in GSH-EE research include:
3T3 fibroblasts: These cells are used to study fundamental cellular processes like proliferation. In one study, 3T3 fibroblasts were used to demonstrate that depletion of nuclear glutathione (B108866) impairs cell proliferation, an effect that could be reversed by treatment with GSH-EE.
Melan-A, Mel-Ab, and B16F10 cells: These murine melanoma cell lines are instrumental in dermatological research, particularly in studies investigating the effects of GSH-EE on melanogenesis.
CFTR-deficient epithelial cells (IB3-1) and their corrected counterparts (C38): These cell lines are vital for studying the role of GSH-EE in diseases like cystic fibrosis, where mitochondrial defects and oxidative stress are implicated.
THP-1 cells: These human monocytic cells, when differentiated into macrophages, serve as a model for studying the effects of GSH-EE on lipid-induced oxidative stress and inflammation.
Culture conditions for these cell lines are highly standardized to ensure reproducibility. This includes maintaining a specific temperature (typically 37°C), a controlled atmosphere (often 5% CO2), and using a defined culture medium supplemented with essential nutrients, growth factors, and sometimes, antibiotics to prevent contamination. The specific composition of the culture medium can be a critical variable; for example, a medium lacking cysteine and methionine was used to demonstrate that the effects of N-acetylcysteine (NAC) on intracellular glutathione levels were dependent on the presence of cystine in the medium.
While immortalized cell lines offer convenience and reproducibility, primary cell cultures provide a model that more closely mimics the in vivo environment of a specific tissue. These cells are isolated directly from tissues and have a finite lifespan in culture.
Examples of primary cell cultures used in GSH-EE research include:
Human Umbilical Vein Endothelial Cells (HUVEC): HUVECs are a well-established model for studying endothelial function and dysfunction. Research has utilized HUVECs to compare the efficacy of various glutathione precursors, including GSH-EE, in elevating intracellular glutathione levels.
Primary alveolar epithelial cells: Isolated from the lungs, these cells are crucial for investigating the role of glutathione in lung function and protection against oxidative damage. Studies have used these cells to examine the effects of oxidized glutathione on the activity of the epithelial sodium channel (ENaC).
Primary neuronal cultures: These cultures are essential for studying the neuroprotective effects of GSH-EE in models of neurological diseases where oxidative stress is a key pathological feature.
Isolated mature skeletal muscle fibers: These primary cultures allow for real-time measurement of intracellular reactive oxygen species (ROS) generation and the investigation of how GSH-EE can mitigate contraction-induced oxidative stress.
The use of primary cells allows for tissue-specific insights that may not be apparent in immortalized cell lines.
To study the protective effects of GSH-EE, researchers often first need to induce a state of oxidative stress or cellular injury in their in vitro models. Several methodologies are commonly employed for this purpose:
Chemical Inducers:
Hydrogen peroxide (H2O2): A common and direct way to introduce oxidative stress.
tert-Butyl hydroperoxide (tBHP): Another potent inducer of oxidative stress.
Diethyl maleate (B1232345) (DEM): This compound depletes intracellular glutathione levels, thereby inducing oxidative stress.
Buthionine sulfoximine (B86345) (BSO): An inhibitor of glutathione synthesis, leading to a reduction in cellular antioxidant capacity.
Diamide: A thiol-oxidizing agent that can induce protein glutathiolation.
Oxidized low-density lipoprotein (OxLDL): Used to model atherosclerosis-related cell injury in macrophages.
Physical Methods:
Vitrification/Warming: The process of cryopreservation and subsequent thawing can induce significant oxidative stress, particularly in sensitive cells like oocytes. This method is used to assess the ability of GSH-EE to protect against cryo-injury.
Field Electrical Stimulation: This technique is used to induce contractions in isolated muscle fibers, which in turn generates ROS.
Cellular Processes:
In vitro maturation (IVM) of oocytes: The process of maturing oocytes outside the body can itself be a source of oxidative stress. Supplementation with GSH-EE during IVM is investigated for its potential to improve oocyte quality.
The choice of method depends on the specific aspect of oxidative stress being investigated and the cell type being used.
A primary outcome measure in GSH-EE research is its ability to augment intracellular glutathione levels and modulate the cellular redox state. Several techniques are available for this assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate and quantify different forms of glutathione (reduced GSH and oxidized GSSG). This allows for the precise determination of the GSH/GSSG ratio, a key indicator of cellular redox status.
Spectrophotometric Assays: These assays often utilize a recycling reaction involving the enzyme glutathione reductase and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This method allows for the measurement of total glutathione (GSH + GSSG).
Fluorescent Probes:
Monochlorobimane (mBCI): This dye becomes fluorescent upon reacting with thiols like GSH, allowing for the quantification of intracellular GSH levels.
Biotinylated Glutathione Ethyl Ester (BioGEE): This cell-permeant analog of glutathione is used to detect protein glutathiolation, a post-translational modification that occurs under conditions of oxidative stress.
A direct consequence of oxidative stress is the increased production of reactive oxygen species (ROS) and subsequent damage to cellular components, particularly lipids. Therefore, measuring these markers is essential in evaluating the antioxidant efficacy of GSH-EE.
Reactive Oxygen Species (ROS) Detection:
Fluorescent Probes:
2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA): This is a widely used probe that becomes fluorescent upon oxidation by ROS.
CellROX Reagents: These are a family of dyes (Green, Orange, Deep Red) that become fluorescent upon oxidation and can be localized to different cellular compartments.
5- (and 6-) chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate (CM-DCFH DA): A probe used for real-time fluorescence microscopy to measure intracellular ROS generation in single cells.
Lipid Peroxidation Markers:
Total Hydroxyoctadecadienoic Acid (HODE): HODE is a stable product of linoleic acid peroxidation and serves as a reliable marker of oxidative stress in vivo and in vitro.
8-iso-Prostaglandin F2α: This isoprostane is a specific product of non-enzymatic lipid peroxidation and is considered a gold-standard marker of oxidative stress.
Malondialdehyde (MDA): MDA is a reactive aldehyde that is a byproduct of lipid peroxidation. Assays for MDA are commonly used, though they can be less specific than other markers.
By quantifying ROS production and lipid peroxidation, researchers can directly assess the ability of GSH-EE to protect cells from oxidative damage.
Ultimately, the protective effects of GSH-EE against oxidative stress should translate into improved cell survival. Therefore, assessing cellular viability and the modes of cell death (apoptosis and necrosis) is a critical component of in vitro studies.
Cell Viability Assays:
Apoptosis and Necrosis Assays:
Annexin V/Propidium Iodide (PI) Staining: This is a classic flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key executioner caspases, like caspase-3, are used to detect apoptosis.
Mitochondrial Membrane Potential Dyes:
JC-1: This dye aggregates in healthy mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, it exists as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a measure of mitochondrial health.
Tetramethylrhodamine, ethyl ester (TMRE) and Tetramethylrhodamine, methyl ester (TMRM): These red-orange fluorescent dyes accumulate in active mitochondria in a membrane potential-dependent manner.
These assays provide quantitative data on how GSH-EE influences cell fate in the face of oxidative insults.
Interactive Data Tables
Table 1: Cell Lines in this compound Research
| Cell Line | Tissue of Origin | Research Focus | Reference(s) |
| 3T3 | Mouse Embryo (Fibroblast) | Cell proliferation, Nuclear glutathione | |
| Melan-A, Mel-Ab, B16F10 | Mouse (Melanoma) | Melanogenesis, Skin whitening | |
| IB3-1 | Human (Bronchial Epithelium) | Cystic fibrosis, Mitochondrial function | |
| C38 | Human (Bronchial Epithelium) | CFTR-corrected control for IB3-1 | |
| THP-1 | Human (Leukemia, Monocyte) | Macrophage function, Lipid-induced stress | |
| HUVEC | Human (Umbilical Vein Endothelium) | Endothelial function, GSH precursors | |
| Primary Alveolar Epithelial Cells | Rat (Lung) | Lung physiology, Ion channel regulation | |
| Primary Skeletal Muscle Fibers | Mouse (Flexor Digitorum Brevis) | Muscle physiology, Contraction-induced ROS |
Table 2: Methods for Inducing Oxidative Stress
| Method | Agent/Technique | Mechanism | Application Example | Reference(s) |
| Chemical | Hydrogen peroxide (H₂O₂) | Direct oxidant | Inducing ROS in muscle fibers | |
| Chemical | Diethyl maleate (DEM) | GSH depletion | Impairing fibroblast proliferation | |
| Chemical | Buthionine sulfoximine (BSO) | Inhibition of GSH synthesis | Inducing oxidative DNA damage | |
| Physical | Vitrification/Warming | Cryo-injury, ROS production | Stressing bovine oocytes | |
| Cellular | In Vitro Maturation (IVM) | Endogenous metabolic stress | Maturing bovine oocytes |
Table 3: Techniques for Assessing Glutathione & Redox State
| Technique | Method/Probe | Measures | Principle | Reference(s) |
| Chromatography | HPLC | GSH, GSSG | Separation and quantification | |
| Spectrophotometry | DTNB Recycling Assay | Total Glutathione (GSH+GSSG) | Enzymatic recycling and colorimetric detection | |
| Fluorescence | Monochlorobimane (mBCI) | Intracellular GSH | Forms fluorescent adduct with GSH | |
| Fluorescence | Bio-GEE | Protein S-glutathionylation | Biotinylated GSH analog incorporates into proteins |
Table 4: Techniques for Assessing Oxidative Damage and Cell Fate
| Category | Assay/Probe | Measures | Principle | Reference(s) |
| ROS Detection | H₂DCFDA | General ROS | Becomes fluorescent upon oxidation | |
| Lipid Peroxidation | 8-iso-Prostaglandin F₂α | Lipid damage | Specific product of non-enzymatic peroxidation | |
| Apoptosis | Annexin V / PI | Early/Late Apoptosis, Necrosis | PS exposure (Annexin V) & membrane permeability (PI) | |
| Apoptosis | TUNEL Assay | DNA Fragmentation | Labels nicks in DNA | |
| Cell Health | JC-1 / TMRE | Mitochondrial Membrane |
Analysis of Gene and Protein Expression Profiles Related to Redox and Inflammatory Pathways
Research into this compound (GEE) frequently involves the analysis of its impact on gene and protein expression, particularly within pathways governing cellular redox balance and inflammation. These investigations aim to elucidate the molecular mechanisms by which GEE exerts its effects.
A significant focus of this research has been on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of antioxidant responses. Studies have shown that GEE can play a role in modulating this pathway. For instance, in dominant negative Nrf2-expressing HL60 human acute myeloid leukemia cells, the addition of GEE was found to restore suppressed differentiation responses. This restoration was accompanied by the restored expression of the vitamin D receptor (VDR) protein and its target genes. nih.govamegroups.org In some experimental contexts, such as in asthmatic mice, while Nrf2 protein expression was observed to increase, supplementation with GEE did not appear to alter Nrf2 mRNA levels or protein expression. uni-regensburg.de
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, central to the inflammatory response, is another key area of investigation. Research has demonstrated that GEE can reverse the inhibitory effects of certain compounds on NF-κB activity. For example, in human airway smooth muscle cells, the inhibitory effects of dimethylfumarate (DMF) on TNF-α-induced NF-κB/DNA binding were reversed by GEE. nih.gov This was linked to the prevention of IκBα glutathionylation. nih.gov In primary astrocyte cultures, GEE was shown to help restore basal glutathione levels and reduce the glutamate-induced upregulation and nuclear translocation of the p50 and p65 NF-κB subunits. nih.gov
The modulation of cytokine expression is also a primary endpoint in GEE research. Studies have reported that GEE can influence the production of various interleukins (IL). In human monocyte-derived dendritic cells (MD-DCs), GEE enhanced the lipopolysaccharide (LPS)-induced production of IL-12 and IL-27 at both the mRNA and protein levels. plos.org Conversely, in models of stretch-induced cytokine release from alveolar epithelial cells, increasing intracellular glutathione with GEE significantly inhibited the production of IL-6 and IL-8. researchgate.net
The table below summarizes the observed effects of this compound on key gene and protein expression profiles.
| Pathway/Molecule | Cell/Model System | Observed Effect of GEE |
| Nrf2 Signaling | ||
| VDR Protein & Target Genes | Dominant negative Nrf2-expressing HL60 cells | Restored expression nih.govamegroups.org |
| Nrf2 mRNA & Protein | Asthmatic Mice Lung Tissue | No significant alteration uni-regensburg.de |
| NF-κB Pathway | ||
| NF-κB/DNA Binding | Human Airway Smooth Muscle Cells (with DMF) | Reversed inhibition nih.gov |
| p50 & p65 Subunits | Primary Astrocyte Cultures (glutamate-induced) | Reduced upregulation and nuclear translocation nih.gov |
| Cytokine Expression | ||
| IL-12 & IL-27 | Human Monocyte-Derived Dendritic Cells (LPS-stimulated) | Enhanced production plos.org |
| IL-6 & IL-8 | Alveolar Epithelial Cells (stretch-induced) | Inhibited production researchgate.net |
In Vivo Animal Model Systems
The in vivo investigation of this compound has utilized a variety of animal models to simulate human diseases. The selection of a particular model is contingent on the pathological process being studied.
For respiratory conditions, an ovalbumin (OVA)-induced asthma model in mice is commonly employed. amegroups.org In this model, mice are sensitized and subsequently challenged with OVA to induce an allergic inflammatory response characterized by airway hyper-responsiveness (AHR). amegroups.org
To study pancreatic disorders, the caerulein-induced pancreatitis model in mice is utilized. scispace.com Caerulein, a cholecystokinin (B1591339) analogue, when administered in high doses, induces acute necrotizing pancreatitis, providing a platform to study the role of oxidative stress in this condition. scispace.com
In the context of neurodegenerative diseases, particularly Alzheimer's disease, transgenic mouse models such as the APP/PS1/SREBP-2 mouse are used. These mice overexpress proteins associated with Alzheimer's pathology, leading to the accumulation of amyloid-β (Aβ) and the development of tau pathology. researchgate.net Another model used for studying brain injury is transient focal cerebral ischemia in mice, which mimics the effects of a stroke. mitolab.org
Liver injury models have also been employed, such as inducing fatal halothane (B1672932) hepatitis in guinea pigs by depleting hepatic glutathione prior to halothane exposure. nih.gov For studying islet transplantation and diabetes, a murine marginal islet mass model is used, where a limited number of islets are transplanted, making the graft more susceptible to damage. plos.org
In a mouse model of asthma, GEE supplementation significantly increased thiol levels in lung tissue. amegroups.org Specifically, thiol levels were enhanced by approximately 45% at 2 and 6 hours after an allergen challenge compared to control groups. amegroups.org In a caerulein-induced pancreatitis model, which normally causes a profound drop in pancreatic GSH, pretreatment with GEE blunted this depletion. scispace.com
In neurodegenerative disease models, GEE administration to APP/PS1/SREBP-2 mice significantly recovered the mitochondrial pool of GSH in the brain. researchgate.net Similarly, in a gerbil model, a related compound, γ-glutamylcysteine ethyl ester (GCEE), was shown to increase brain glutathione by 41%.
The table below details the changes in tissue-specific glutathione levels following GEE administration in various animal models.
| Animal Model | Tissue | Outcome |
| Healthy Mice | Liver, Kidney, Spleen, Pancreas, Heart | Increased GSH levels nih.gov |
| OVA-Induced Asthma Mice | Lung Tissue | ~45% increase in thiol levels post-challenge amegroups.org |
| Caerulein-Induced Pancreatitis Mice | Pancreas | Blunted the depletion of pancreatic GSH scispace.com |
| APP/PS1/SREBP-2 Mice (Alzheimer's Model) | Brain Mitochondria | Significant recovery of mitochondrial GSH researchgate.net |
| Gerbil Model (with GCEE) | Brain | 41% increase in GSH |
Histopathological and immunohistochemical analyses are crucial for evaluating the protective effects of GEE at the tissue and cellular level. These techniques allow for the direct visualization and quantification of organ damage.
In the caerulein-induced pancreatitis mouse model, histological examination revealed that mice treated with GEE showed diminished evidence of pancreatitis, characterized by reduced necrosis, inflammation, and vacuolization compared to untreated mice. scispace.com
In a model of fatal halothane-induced hepatic necrosis in guinea pigs, administration of GEE to glutathione-depleted animals before halothane exposure blunted the development of liver necrosis. nih.gov
Within the context of islet transplantation, histological analysis of islet grafts showed a low percentage of TUNEL-positive (apoptotic) cells, with no significant difference between GEE-treated and control groups in cured mice, although GEE supplementation did improve transplant outcomes in a marginal mass model. plos.org In studies on diabetic cataract formation in rats, GEE was investigated for its potential to prevent or delay lens opacification. semanticscholar.org
In Alzheimer's disease models, immunohistochemical methods are used to assess the extent of amyloid-β plaque deposition and tau pathology. Treatment with GEE in APP/PS1/SREBP-2 mice was shown to prevent tau pathology and Aβ deposition. researchgate.net
Assessing functional outcomes is a key step in determining the therapeutic potential of GEE in preclinical models. These assessments measure the physiological or behavioral impact of the intervention.
In the OVA-induced mouse model of asthma, a significant functional outcome is the measurement of airway hyper-responsiveness (AHR). Studies have shown that GEE-treated mice exhibited a significant attenuation of AHR compared to vehicle-treated mice, particularly in the early stages after an allergen challenge. amegroups.org
For islet transplantation models, a primary functional outcome is the restoration of normal blood glucose levels (euglycemia). In a murine marginal islet mass model, a higher percentage of mice transplanted with GEE-treated islets became euglycemic compared to controls. plos.org Glucose tolerance tests are also performed to assess the function of the transplanted islets. plos.org
The table below presents a summary of functional outcome assessments in various preclinical models treated with GEE.
| Preclinical Model | Functional Assessment | Result of GEE Treatment |
| OVA-Induced Asthma (Mice) | Airway Hyper-responsiveness (AHR) | Significant attenuation of AHR amegroups.org |
| Ischemic Brain Injury (Mice) | Hanging Wire Test, Bederson Score | Improved neurological outcome mitolab.org |
| Ischemic Brain Injury (Mice) | Infarct Volume | 61% reduction mitolab.org |
| Marginal Islet Mass Transplant (Mice) | Euglycemia Rate | Higher percentage of mice became euglycemic plos.org |
Histopathological and Immunohistochemical Analyses of Organ Damage
Analytical and Detection Techniques in this compound Studies
The study of this compound requires robust analytical methods for its detection, quantification, and the characterization of its metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC) is a frequently used technique. For the determination of reduced and total glutathione, HPLC methods with pre-column derivatization using agents like ortho-phthalaldehyde (OPA) followed by fluorescence detection have been developed. nih.gov In such methods, GEE can be used as an internal standard to facilitate accurate quantification. nih.gov Reverse-phase HPLC with UV detection is another approach used for the analysis of glutathione and its derivatives. sielc.comresearchgate.net
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for GEE analysis. A specific approach involves using GEE as a trapping agent for chemically reactive metabolites. nih.govresearchgate.net This method utilizes a hybrid triple quadrupole linear ion trap mass spectrometer with polarity switching. A precursor ion scan in negative mode monitors for a specific anion (m/z 300) corresponding to a GEE-related moiety, which allows for the unambiguous identification of GEE-trapped metabolites with less background interference from endogenous glutathione adducts. nih.gov Further structural characterization is then achieved through positive mode MS2 spectra. nih.gov Stable isotope-labeled GEE (e.g., GSHEE-d5) has also been synthesized and used as a trapping reagent to enhance detection sensitivity and selectivity with unit resolution mass spectrometers. nih.gov
Spectrophotometric and Fluorimetric Methods for Glutathione Species Analysis
The analysis of glutathione species, including the reduced form (GSH) and the oxidized form (glutathione disulfide or GSSG), is fundamental in research involving GSH-EE. Spectrophotometric and fluorimetric assays are common methods for their quantification.
One of the most established spectrophotometric methods is the Tietze assay, or the DTNB/glutathione reductase recycling assay. medchemexpress.com This method relies on the reaction of the thiol group in GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at approximately 412 nm. medchemexpress.comdntb.gov.ua To measure total glutathione (GSH + GSSG), glutathione reductase (GR) and NADPH are included in the reaction mixture. GR continuously reduces the GSSG formed back to GSH, which can then react with another molecule of DTNB, amplifying the signal. dntb.gov.uanih.gov To specifically measure GSSG, the existing GSH in the sample is first derivatized (masked) using an alkylating agent like N-ethylmaleimide (NEM) before the assay is performed. nih.govzpth.ch
Fluorimetric methods offer higher sensitivity for glutathione analysis. A widely used fluorogenic reagent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine and the sulfhydryl group of GSH at a specific pH to form a highly fluorescent tricyclic derivative. zpth.ch This product can be measured with excitation and emission wavelengths typically around 340-350 nm and 420-458 nm, respectively. nih.govgoogle.com Similar to spectrophotometric assays, to measure GSSG, GSH is first blocked. Alternatively, GSSG can be reduced to GSH using a reducing agent prior to derivatization with OPA. zpth.ch
| Method | Principle | Reagent(s) | Detection Wavelength (nm) | Target Analyte(s) |
| Spectrophotometry | Colorimetric detection based on the reaction of DTNB with the thiol group of GSH. | 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Glutathione Reductase, NADPH | ~412 | Total Glutathione (GSH + GSSG), GSSG (with pre-assay GSH masking) |
| Fluorimetry | Formation of a fluorescent derivative upon reaction of OPA with the amino and thiol groups of GSH. | o-phthalaldehyde (OPA) | Ex: ~340-350, Em: ~420-458 | GSH, GSSG (with pre-assay modification) |
Chromatography-Mass Spectrometry for Metabolite Profiling and Adduct Characterization
Chromatography coupled with mass spectrometry (MS) provides a powerful platform for the detailed analysis of GSH-EE and its related metabolites, offering high selectivity and sensitivity.
In drug metabolism studies, a key application of GSH-EE is its use as a trapping agent to detect and identify reactive, electrophilic metabolites. researchgate.netfujifilm.com These transient, often toxic, intermediates can be stabilized by forming a covalent adduct with the nucleophilic thiol group of GSH-EE.
GSH-EE is considered superior to native GSH for this purpose for several reasons. researchgate.netgoogle.com Firstly, using GSH-EE avoids background interference from the high levels of endogenous GSH present in cellular and subcellular preparations like liver microsomes. researchgate.netnih.gov Secondly, the ethyl ester group increases the lipophilicity of the molecule, which can enhance its ability to trap metabolites within the membrane-rich environment of microsomal incubations and improve the ionization efficiency in the mass spectrometer. fujifilm.comgoogle.com This results in a more sensitive detection of the formed adducts. google.com Studies have successfully used GSH-EE to trap and characterize reactive metabolites from various compounds, including acetaminophen, imipramine, and mianserin, in human liver microsomal incubations. researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for the selective detection and structural elucidation of GSH-EE adducts. researchgate.netnih.gov A specialized LC-MS/MS strategy has been developed that significantly enhances the specificity of detection. This method utilizes a hybrid triple quadrupole linear ion trap mass spectrometer and employs a polarity-switching approach during the analysis. researchgate.netnih.gov
The analysis begins with a negative precursor ion (PI) scan that specifically monitors for an anion at a mass-to-charge ratio (m/z) of 300. researchgate.netnih.gov This ion corresponds to a deprotonated gamma-glutamyl-dehydroalanyl-glycine ethyl ester fragment, which is a unique signature originating from the GSH-EE moiety of a potential adduct. nih.gov When this precursor is detected, the instrument automatically switches to a positive ion mode to acquire a high-resolution enhanced product ion (EPI) scan. This second scan provides detailed fragmentation data of the parent molecule, which is used for the structural characterization of the trapped reactive metabolite. researchgate.netnih.gov This combined approach provides unambiguous identification with superior selectivity and sensitivity compared to traditional neutral loss scanning methods used with native GSH. researchgate.netnih.gov High-resolution mass spectrometry (HR-MS) is also instrumental in distinguishing GSH-EE from its potential metabolites, such as γ-glutamylcysteine ethyl ester, based on their precise mass.
| Parameter | Description |
| Instrumentation | Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer |
| Ionization Mode | Polarity Switching (Negative to Positive) |
| Scan Type 1 (Detection) | Negative Precursor Ion (PI) Scan |
| Precursor Ion (m/z) | 300 (Corresponds to a unique fragment of the GSH-EE moiety) |
| Scan Type 2 (Characterization) | Positive Enhanced Product Ion (EPI) Scan |
| Advantage | High selectivity and sensitivity; reduced background from endogenous GSH adducts. researchgate.net |
Application of this compound as a Trapping Agent for Reactive Metabolites
Enzymatic Assays for Glutathione-Related Enzymes
Glutathione reductase is a flavoprotein that catalyzes the reduction of GSSG to two molecules of GSH, utilizing NADPH as a reducing equivalent. nih.govtandfonline.com The activity of GR is essential for maintaining a high intracellular ratio of GSH to GSSG, which is critical for antioxidant defense. zpth.ch The standard assay for GR activity is a continuous spectrophotometric rate determination. jcu.czsigmaaldrich.com The assay measures the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm. zpth.chjcu.cz The reaction mixture typically contains a phosphate (B84403) buffer, GSSG as the substrate, NADPH, and the cell or tissue lysate containing the enzyme. jcu.czsigmaaldrich.com By measuring GR activity, researchers can assess whether experimental conditions or treatments, such as the administration of GSH-EE, affect the cell's capacity to regenerate GSH from its oxidized form. In some studies, the activity of glutathione peroxidase (GPx), which catalyzes the reduction of hydroperoxides by GSH, is also measured to provide a more comprehensive view of the glutathione-dependent antioxidant system. jcu.czmdpi.com
Comparative Analysis of Glutathione Ethyl Ester with Other Thiol Based Agents
Comparative Studies with N-Acetylcysteine (NAC)
N-Acetylcysteine (NAC) is a well-known precursor to the amino acid L-cysteine, which is the rate-limiting substrate in the synthesis of glutathione (B108866). nih.gov In contrast, Glutathione Ethyl Ester (GSH-EE) is a cell-permeable prodrug that is designed to be hydrolyzed intracellularly, directly releasing GSH. nih.gov The fundamental difference in their mechanism lies in whether they provide a precursor for synthesis (NAC) or the complete tripeptide (GSH-EE).
The therapeutic efficacy of NAC is often limited by its low bioavailability, which is estimated to be around 10% after oral administration. mdpi.com This poor pharmacokinetic profile can hinder its ability to effectively raise intracellular GSH levels. mdpi.comnih.gov Some research suggests that the modest increase in cysteine and GSH observed in certain in vitro studies with NAC may not be due to its function as a cysteine prodrug, but rather from its ability to reduce cystine present in the cell culture medium. nih.gov
In comparative studies, the performance of NAC and GSH-EE varies depending on the experimental model. For instance, one study evaluating the progression of diabetic cataracts in rats found that both NAC and GSH-EE eye drops could slightly inhibit cataract progression in the earlier stages. nih.govtermedia.pl However, in other direct comparisons using human primary endothelial cells (HUVEC), NAC only induced a minimal increase in intracellular GSH at the highest tested concentrations, whereas other agents showed more significant effects. unisi.it Research has shown that due to its properties, NACET is a much more effective GSH enhancer than NAC. mdpi.com
Comparative Studies with N-Acetylcysteine Ethyl Ester (NACET)
N-Acetylcysteine Ethyl Ester (NACET) is a lipophilic, cell-permeable derivative of NAC, created to enhance its pharmacokinetic properties. nih.govmdpi.com Upon entering the cell, NACET is de-esterified to NAC, which becomes trapped intracellularly and is slowly converted to cysteine, providing a sustained substrate for GSH synthesis. mdpi.comnih.gov
Direct comparative studies have highlighted the superior efficacy of NACET in elevating intracellular GSH. A pivotal in vitro study compared the effects of NAC, GSH-EE, 2-oxothiazolidine-4-carboxylic acid (OTC), and NACET on primary human umbilical vein endothelial cells (HUVEC). nih.govunisi.it The results demonstrated that NACET was significantly more efficient at increasing the intracellular levels of GSH, cysteine, and γ-glutamylcysteine. nih.govunisi.it In the same study, GSH-EE and NAC were found to be largely ineffective at the concentrations tested. unisi.it Another study involving HUVEC treated with various GSH boosters also concluded that only NACET was able to significantly influence intracellular GSH. mdpi.com
Similarly, in a study on retinal pigment epithelial (RPE) cells, NACET was able to significantly increase intracellular GSH, while NAC showed no significant effect at the concentrations tested. nih.gov The enhanced efficacy of NACET is attributed to its high lipophilicity, which allows it to permeate cell membranes more freely than both NAC and GSH-EE. mdpi.comnih.gov
Assessment of Relative Efficacy in Elevating Intracellular Glutathione Concentrations
The primary goal of administering agents like GSH-EE, NAC, and NACET is to augment the intracellular pool of GSH. Research indicates a clear hierarchy of efficacy among these compounds.
NACET has consistently been shown to be the most potent agent for increasing intracellular GSH in various in vitro models. nih.govunisi.it In a study using HUVEC cells, incubation with NACET led to a dramatic increase in GSH levels, with a peak effect observed at a concentration of 0.5 mM. unisi.it In stark contrast, both GSH-EE and NAC did not significantly affect GSH levels at concentrations up to 5 mM in the same study. unisi.it A similar superiority of NACET over NAC was observed in retinal pigment epithelial cells, where NACET significantly increased both intracellular GSH and its precursor, cysteine. nih.gov Chronic treatment of rats with equivalent doses of NAC or NACET showed that only NACET was able to significantly increase the GSH content of most tissues studied, including the brain. mdpi.com
GSH-EE has demonstrated efficacy in certain contexts. For example, it can produce a dose-dependent elevation of GSH in rat mesencephalic cultures and can increase GSH levels in tissues such as the liver and kidneys following oral administration in mice. nih.govnih.gov However, its effectiveness appears to be cell-type dependent, as evidenced by its lack of efficacy in HUVEC cells in direct comparative studies. mdpi.comunisi.itnih.gov
NAC is generally considered the least effective of the three for systemically raising intracellular GSH, primarily due to its poor absorption and bioavailability. mdpi.comnih.gov
Table 1: Comparative Efficacy of Thiol Agents on Intracellular GSH Levels in HUVEC Cells Data sourced from a study by Giustarini et al. (2018) nih.govunisi.it
| Compound | Concentration | Effect on Intracellular GSH Levels |
|---|---|---|
| NACET | 0.5 mM | Dramatic increase |
| NACET | > 0.5 mM | Gradual decrease (ceiling effect noted) |
| GSH-EE | 0.5 - 5 mM | No significant effect |
| NAC | 0.5 - 2 mM | No significant effect |
| NAC | 5 mM | Minimal increase |
Comparative Bioavailability and Cellular Permeability Studies of Glutathione Derivatives
The development of derivatives like GSH-EE and NACET stems from the inherent limitations of their parent molecules, GSH and NAC, which have poor stability and low cellular permeability. tandfonline.comacs.org
This compound (GSH-EE): The esterification of GSH to create GSH-EE increases its lipophilicity, allowing it to penetrate cell membranes more efficiently than GSH itself. mdpi.com Once inside the cell, intracellular esterases hydrolyze it to release GSH. mdpi.com While oral administration of GSH-EE has been shown to successfully increase GSH content in the kidneys and liver of mice, its ability to cross the blood-brain barrier appears limited. mdpi.comnih.gov Studies in rats have found that significant elevation of brain GSH levels required direct central (intracerebroventricular) administration of GSH-EE, as peripheral (subcutaneous) delivery was ineffective. nih.gov
N-Acetylcysteine (NAC): NAC's utility is hampered by its hydrophilic nature and consequently low bioavailability, which is approximately 10% following oral ingestion. mdpi.com This poor absorption limits the amount of cysteine that can be delivered to cells for GSH synthesis. mdpi.com
N-Acetylcysteine Ethyl Ester (NACET): NACET was engineered specifically to overcome the pharmacokinetic shortfalls of NAC. nih.gov Esterification of the carboxyl group drastically increases the molecule's lipophilicity (logD of 0.85 for NACET compared to -5.4 for NAC). mdpi.com This property allows NACET to be rapidly absorbed and to readily cross cellular membranes, including the blood-brain barrier. mdpi.comnih.gov Studies report that NACET possesses a bioavailability approximately 10 times higher than that of NAC. mdpi.com After oral administration to rats, NACET significantly increased GSH levels in most tissues, including the brain, an effect not seen with an equivalent dose of NAC. mdpi.comnih.gov This superior bioavailability and permeability make NACET a more reliable vehicle for elevating systemic GSH levels.
Table 2: Comparison of Bioavailability and Permeability
| Compound | Key Bioavailability/Permeability Characteristics | Source |
|---|---|---|
| Glutathione (GSH) | Poor stability and very low oral bioavailability. | tandfonline.comacs.org |
| This compound (GSH-EE) | More lipophilic than GSH, crosses cell membranes. Oral administration raises GSH in liver/kidney. Requires central administration to raise brain GSH. | nih.govnih.govmdpi.com |
| N-Acetylcysteine (NAC) | Low lipophilicity and low oral bioavailability (~10%). | mdpi.com |
| N-Acetylcysteine Ethyl Ester (NACET) | Highly lipophilic, readily crosses cell membranes and the blood-brain barrier. Bioavailability is ~10-fold higher than NAC. | mdpi.comnih.gov |
Challenges and Limitations in Glutathione Ethyl Ester Research
Variability in Research Outcomes Across Different Cell Types and Experimental Conditions
A significant challenge in GSH-EE research is the variability of its effects across different cell types and experimental models. The cellular response to increased GSH availability via GSH-EE is highly dependent on the specific cell's metabolic state, redox status, and underlying physiology. tandfonline.com
Research has shown that the impact of GSH-EE can differ significantly between cell lines. For instance, in cystic fibrosis models using IB3-1 epithelial lung cells, 10 mM of GSH-EE was found to decrease reactive oxygen species (ROS) levels and reduce TNF-α-induced secretion of interleukin-8 (IL-8). caymanchem.com It also increased mitochondrial GSH levels in these cells as well as in C38 cells. caymanchem.com In contrast, studies on various pancreatic cancer cell lines, including PANC-1 and AsPC-1, demonstrated that GSH-EE could decrease lipid oxidation and a form of cell death known as ferroptosis. caymanchem.com
Furthermore, the protective effects of GSH-EE against radiation were observed in human lymphoid cells at a concentration of 5 mM. caymanchem.com The outcomes are also influenced by the specific experimental conditions. For example, a study using Chinese hamster ovary (AS52) cells found that while depleting GSH increased oxidative DNA base modifications, supplementing with a related compound, cysteine ethylester, unexpectedly increased DNA damage at higher concentrations, possibly due to pro-oxidant effects under those conditions. oup.com The response to GSH modulation is not uniform; what is protective in one cell type may not be in another, or could even have differing effects based on concentration and the specific cellular stressor being investigated. tandfonline.comoup.com
| Cell Type | Experimental Context | Observed Effect of Glutathione (B108866) Ethyl Ester (or related modulation) | Reference |
|---|---|---|---|
| IB3-1 Epithelial Lung Cells (Cystic Fibrosis Model) | Investigation of mitochondrial defects and inflammation | Increases mitochondrial GSH; decreases ROS and TNF-α-induced IL-8 secretion at 10 mM. | caymanchem.com |
| Pancreatic Cancer Cells (PANC-1, AsPC-1, etc.) | Study of cysteine depletion-induced ferroptosis | Decreases lipid oxidation and ferroptosis. | caymanchem.com |
| Human Lymphoid Cells | Irradiation damage study | Increases cell viability after irradiation at 5 mM. | caymanchem.com |
| Monocyte-Derived Dendritic Cells (MD-DCs) | Study of cytokine production | Enhanced the production of IL-27 and IL-12. | researchgate.net |
| HepG2 (Human Liver Cancer Cells) | Investigation of troglitazone-induced cytotoxicity | Pretreatment blunted the cytotoxic effects of troglitazone. | acs.org |
| Chinese Hamster Ovary (AS52) Cells | Study of oxidative DNA damage | A related compound, cysteine ethylester, increased oxidative DNA damage at concentrations >0.1 mM. | oup.com |
Potential for Off-Target Effects and Complex Metabolic Interactions
Once GSH-EE enters a cell and is hydrolyzed by intracellular esterases to GSH, the resulting increase in the cellular GSH pool can lead to complex and sometimes unanticipated metabolic interactions. GSH is a central molecule in cellular redox homeostasis and is involved in numerous pathways, including antioxidant defense, detoxification, and cell signaling. mdpi.commdpi.com Artificially elevating its levels can influence these interconnected systems in ways that may go beyond the intended experimental scope.
One potential off-target effect is the interaction with cellular signaling pathways. For example, research has indicated that intracellular GSH levels can modulate the production of key cytokines such as IL-12 and IL-27 in antigen-presenting cells, thereby influencing adaptive immune responses. researchgate.net In another context, a glutathione-related compound was found to potentially bind to toll-like receptor 2, which could trigger an anti-inflammatory response, an effect that may not be the primary focus of an investigation into oxidative stress. biosynth.com
Furthermore, the interaction between GSH and other substances can be complex. In studies involving the drug troglitazone, which can cause oxidative stress, pretreatment with GSH-EE was shown to reduce its cytotoxicity in HepG2 cells. acs.org This highlights how GSH-EE can interfere with the metabolic pathways and toxicity profiles of other compounds. There is also the potential for pro-oxidant effects under certain conditions. High concentrations of thiol-containing compounds can, in some circumstances, promote the generation of reactive oxygen species through auto-oxidation or the reduction of transition metals, complicating the interpretation of results. oup.com
Considerations for Optimized Delivery and Distribution in Complex Biological Systems
The development of GSH-EE was a direct response to the delivery challenges of GSH, which is poorly absorbed by cells and susceptible to enzymatic degradation in the gastrointestinal tract. mdpi.comscienceopen.comresearchgate.net While the esterification to form GSH-EE improves its lipophilicity and cell permeability, ensuring its efficient and targeted delivery within a complex biological system remains a significant consideration. caymanchem.commdpi.com
After crossing the cell membrane, GSH-EE must be hydrolyzed by intracellular esterases to release functional GSH. The efficiency of this conversion can vary between different cell types and tissues, depending on their respective esterase activity. This variability can affect the ultimate intracellular concentration of GSH achieved.
Furthermore, once GSH is formed, its subsequent distribution to specific subcellular compartments is a critical and regulated process. Mitochondria, for instance, have their own pool of GSH that is crucial for protecting against oxidative damage from cellular respiration. This pool is maintained by transporting GSH from the cytoplasm across the mitochondrial inner membrane via specific carriers like the dicarboxylate carrier (DIC) and the oxoglutarate carrier (OGC). mdpi.com The effectiveness of GSH-EE in replenishing the mitochondrial GSH pool, as demonstrated in cystic fibrosis cell models, depends on the function of these transport systems. caymanchem.commdpi.com The distribution of GSH to other organelles, such as the endoplasmic reticulum, and its export from the cell via multidrug resistance-associated proteins (MRPs) are also complex processes that can be influenced by a sudden influx of GSH. mdpi.com For systemic applications, delivering GSH-EE across physiological barriers like the blood-brain barrier presents another layer of complexity, involving specialized transporters. google.com
Future Research Directions and Perspectives for Glutathione Ethyl Ester
Elucidation of Specific Intracellular Targets and Novel Signaling Pathways Regulated by Glutathione (B108866) Ethyl Ester
Future research will likely focus on identifying the specific intracellular compartments and protein targets that are most responsive to GEE-mediated GSH replenishment. While it is known that GEE can increase mitochondrial GSH levels, a more detailed understanding of its effects on other organelles is needed. biocompare.com Advanced imaging techniques and subcellular fractionation coupled with sensitive GSH probes could map the distribution of GEE-derived GSH with greater precision.
Furthermore, the influence of GEE on cellular signaling pathways beyond general antioxidant defense warrants deeper investigation. Oxidative stress is intricately linked to various signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB). atsjournals.org Studies have shown that GSH levels can modulate the activity of these pathways. atsjournals.orgdovepress.com Future studies could use GEE as a tool to dissect the specific redox-sensitive steps in these and other signaling networks. For instance, research has pointed to a novel extracellular-signal-related kinase (ERK)/c-Myc phosphorylation pathway in the regulation of GSH synthesis, which could be further explored using GEE. nih.gov Unraveling how GEE-induced changes in the intracellular redox environment specifically impact protein S-glutathionylation, a key post-translational modification, is another promising avenue. dovepress.comnih.gov
Exploration of Combination Therapies Involving Glutathione Ethyl Ester
The potential of GEE in combination with other therapeutic agents is a significant area for future research. In cancer therapy, for example, GEE could be investigated for its ability to sensitize cancer cells to radiation or chemotherapy by modulating the cellular redox state. frontiersin.org Conversely, it could also be explored for its potential to protect normal tissues from the oxidative damage induced by these treatments.
Preclinical studies could explore the synergistic effects of GEE with other antioxidants or with drugs targeting specific pathways implicated in oxidative stress-related diseases. For instance, combining GEE with inhibitors of enzymes that produce reactive oxygen species (ROS) could offer a dual approach to mitigating oxidative damage. A clinical trial has been designed to assess the bioavailability of N-Acetyl Cysteine Ethyl Ester alone and in combination with glycine (B1666218), with the hypothesis that the combination will yield the greatest increase in glutathione. clinicaltrials.govclinicaltrials.gov Similar study designs could be applied to GEE.
Development of Advanced Delivery Systems for Targeted Research Applications
While GEE is more cell-permeable than GSH, its delivery to specific tissues or cell types in vivo remains a challenge. nih.gov The development of advanced delivery systems could significantly enhance its utility in preclinical research. Encapsulating GEE into nanoparticles, liposomes, or other nanocarriers could improve its stability, and bioavailability, and allow for targeted delivery to specific organs or even subcellular compartments. scienceopen.comresearchgate.netnih.gov
For example, nanoparticles could be functionalized with ligands that bind to receptors overexpressed on the surface of cancer cells, thereby concentrating GEE at the tumor site. Similarly, delivery systems designed to cross the blood-brain barrier could facilitate the study of GEE in neurodegenerative disease models, where central delivery has been shown to be necessary for elevating brain GSH levels. nih.gov The use of zwitterionic glutathione monoethyl ester as a capping ligand for gold nanoparticles is one such innovative approach being explored. rsc.org
Integration with Omics Technologies for Comprehensive Mechanistic Insights
The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, will be crucial for obtaining a comprehensive understanding of the cellular effects of GEE. researchgate.net Proteomic studies can identify proteins that are differentially expressed or post-translationally modified (e.g., S-glutathionylated) in response to GEE treatment. creative-proteomics.com This can provide insights into the specific pathways and cellular processes that are modulated by intracellular GSH levels. nih.gov
Metabolomic analysis can reveal broader changes in cellular metabolism resulting from GEE administration, beyond just the increase in GSH. This could uncover novel metabolic pathways that are sensitive to the cellular redox state. Transcriptomic studies can identify genes whose expression is altered by GEE, providing a more complete picture of the cellular response to changes in GSH homeostasis. A biotinylated form of GEE (BioGEE) has been used to detect glutathiolation, which can be identified using in vivo glutathionylation proteomics. nih.govcreative-proteomics.comthermofisher.com
Investigation of Long-Term Effects and Detailed Safety Profiles in Preclinical Models
While short-term studies have provided valuable information on the effects of GEE, long-term studies in preclinical models are needed to assess its chronic effects and detailed safety profile. biocompare.comtandfonline.com This is particularly important for considering its potential application in chronic diseases. These studies should evaluate the impact of long-term GEE administration on various organs and physiological systems.
Detailed toxicological studies will be necessary to determine any potential adverse effects associated with prolonged use. apolloscientific.co.uk For instance, some in vitro studies have indicated that certain glutathione derivatives, like glutathione diethyl ester and glutathione mono-isopropyl ester, can exhibit cytotoxicity, which underscores the need for thorough safety assessments. nih.gov Understanding the long-term safety and efficacy in animal models is a critical step before any potential clinical applications can be considered.
Q & A
What analytical techniques are recommended for quantifying Glutathione ethyl ester (GEE) purity and stability in experimental settings?
Basic Research Focus
Quantification of GEE purity and stability typically employs thin-layer chromatography (TLC) for rapid qualitative assessment (≥90% purity verification) . For precise quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred. For instance, retention times and observed/expected mass values (e.g., 307 g·mol⁻¹ for glutathione) can distinguish GEE from degradation products or conjugates . Stability studies should include temperature-controlled storage (-20°C) and periodic re-analysis to monitor ester hydrolysis or oxidation .
How can researchers optimize the synthesis of GEE to enhance cellular uptake while maintaining redox activity?
Advanced Research Focus
Synthesis optimization often involves enzymatic esterification (e.g., lipase-catalyzed transesterification) to improve esterification efficiency and reduce side reactions. Central composite designs (CCD) can model reaction variables (temperature, time, enzyme loading) to maximize yield . For example, supercritical synthesis methods (e.g., using co-solvents) enhance reaction rates while preserving the redox-active thiol group . Validation via intracellular glutathione assays (e.g., in L929 fibroblasts) ensures bioactivity post-synthesis .
What in vitro models are commonly used to assess the impact of GEE on cellular glutathione levels?
Basic Research Focus
Mouse fibroblast L929 cells are standard for testing GEE’s ability to elevate intracellular glutathione, measured via DTNB (Ellman’s reagent) assays . Insect cell lines like Sf9 are used for media supplementation studies, leveraging their high glutathione turnover rates. Primary neuronal cultures are employed to evaluate neuroprotective effects, with glutathione levels monitored via HPLC-electrochemical detection .
What methodological considerations are critical when evaluating GEE’s neuroprotective effects against amyloid-β-induced oxidative stress?
Advanced Research Focus
Key considerations include:
- Model selection : Primary neuronal cultures treated with Aβ(1–42) to mimic Alzheimer’s disease pathology .
- Glutathione modulation : Co-treatment with buthionine sulfoximine (BSO) to inhibit γ-glutamylcysteine synthetase, isolating GEE’s contribution to glutathione pools .
- Oxidative markers : Quantify protein carbonylation (via DNPH assay), mitochondrial dysfunction (MTT assay), and DNA fragmentation (TUNEL staining) to validate protection .
How should contradictory data on GEE’s efficacy in different oxidative stress models be analyzed?
Advanced Research Focus
Discrepancies often arise from cell-type specificity (e.g., neurons vs. fibroblasts) or assay sensitivity . For example, GEE may fail in systems with rapid esterase activity, necessitating metabolite profiling (e.g., detecting cysteine ethyl ester conjugates via LC-MS) . Statistical meta-analysis of variables (e.g., dosage, exposure time) across studies can identify confounding factors. Cross-validation using genetically modified models (e.g., glutathione-deficient cells) clarifies mechanistic pathways .
What are the best practices for storing GEE to prevent degradation?
Basic Research Focus
GEE should be stored at -20°C in anhydrous, oxygen-free conditions to minimize hydrolysis and oxidation. Lyophilized powders are more stable than solutions. Regular TLC or LC-MS analysis (e.g., monitoring shifts in retention time or mass-to-charge ratios) ensures integrity over time .
What strategies differentiate GEE from its metabolites in mass spectrometry analysis?
Advanced Research Focus
High-resolution MS (HR-MS) distinguishes GEE (theoretical mass: 307 g·mol⁻¹) from metabolites like γ-glutamylcysteine ethyl ester (GCEE) or cysteine ethyl ester. Retention time shifts (e.g., 2.57–2.68 min for VUF14480 vs. 1.98–2.12 min for GEE conjugates) aid identification . Isotopic labeling (e.g., ¹³C-glutathione) or MS/MS fragmentation patterns can confirm structural integrity in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
